2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine
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Overview
Description
2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine is a heterocyclic compound that belongs to the indole family. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound, with its unique structure, has garnered interest in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine typically involves the construction of the indole ring system. One common method starts with 2-methyl-3-nitroaniline. The nitro group is reduced to an amine, followed by cyclization to form the indole ring. The reaction conditions often involve the use of sodium nitrite and potassium iodide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid
- 7-methoxy-1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole
Uniqueness
2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
98840-43-8 |
---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.3 |
Purity |
95 |
Origin of Product |
United States |
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